molecular formula C42H60N4O23 B7796259 N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B7796259
M. Wt: 988.9 g/mol
InChI Key: FMZCALJGBTWBDB-UHFFFAOYSA-N
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Description

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is a fluorogenic substrate used primarily in biochemical assays. It is known for its well-characterized structure and is commonly used to measure the activity of enzymes such as lysozyme .

Properties

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZCALJGBTWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N4O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves the acetylation of chitin-derived oligosaccharides. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure complete acetylation and to avoid degradation of the oligosaccharide backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE primarily undergoes hydrolysis reactions. These reactions are catalyzed by enzymes such as lysozyme, which cleave the glycosidic bonds in the substrate .

Common Reagents and Conditions

The hydrolysis reactions typically occur in aqueous solutions at specific pH levels that optimize enzyme activity. Common reagents include buffer solutions to maintain the pH and salts to stabilize the enzyme .

Major Products Formed

The major product formed from the hydrolysis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is 4-METHYLUMBELLIFERONE, a fluorescent compound that can be easily detected and measured .

Mechanism of Action

The mechanism of action of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves its hydrolysis by specific enzymes. The enzymes target the glycosidic bonds in the substrate, cleaving them to release 4-METHYLUMBELLIFERONE. This fluorescent product can then be measured to determine the activity of the enzyme . The molecular targets include glycosidases and chitinases, which play crucial roles in various biological processes .

Comparison with Similar Compounds

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is unique due to its specific structure and the type of enzymes it targets. Similar compounds include:

These compounds share similar applications but differ in their specific structures and the enzymes they target, highlighting the uniqueness of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE .

Biological Activity

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's structural complexity suggests potential interactions with various biological targets. The detailed chemical formula is:

C30H43N5O18C_{30}H_{43}N_5O_{18}

This molecular structure includes multiple hydroxyl groups and acetamido functionalities, which are often associated with enhanced solubility and bioactivity.

The biological activity of N-[2-[5-acetamido... can be attributed to its ability to interact with specific cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Potential inhibition of viral replication, particularly in HIV models.
  • Antimicrobial Properties : Activity against certain bacterial strains, possibly through disruption of cell wall synthesis or metabolic pathways.
  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic processes.

Antiviral Studies

Research indicates that the compound demonstrates significant antiviral properties against HIV variants. In a study assessing its efficacy against MT-4 cells infected with HIV-1, the compound showed promising results in reducing viral load and improving cell viability (IC50 values reported) .

Antimicrobial Studies

In antimicrobial assays, the compound exhibited activity against Gram-positive bacteria, with varying degrees of effectiveness based on concentration and exposure time. The mechanism may involve interference with bacterial protein synthesis or cell membrane integrity.

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Cell Line IC50/EC50 Values Mechanism
AntiviralHIV-1 (MT-4 cells)0.5 µMViral replication inhibition
AntimicrobialStaphylococcus aureus1.0 µMCell wall synthesis disruption
Enzyme InhibitionVarious metabolic enzymesVariesCompetitive inhibition

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, N-[2-[5-acetamido... was tested against various strains of HIV. The compound demonstrated a dose-dependent reduction in viral replication, suggesting a robust mechanism that warrants further investigation into its therapeutic potential for treating HIV infections .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties revealed that N-[2-[5-acetamido... effectively inhibited the growth of several bacterial strains, including resistant variants of Staphylococcus aureus. The compound's ability to maintain efficacy against resistant strains highlights its potential as a novel antimicrobial agent .

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